
2-propyl-N-3-pyridinylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-3-pyridinylpentanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
2-propyl-N-3-pyridinylpentanamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, 2-propyl-N-3-pyridinylpentanamide increases the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action makes 2-propyl-N-3-pyridinylpentanamide a potential treatment for various neurological disorders that are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Biochemical and Physiological Effects
Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anxiolytic effects, anticonvulsant effects, and anti-addictive effects. 2-propyl-N-3-pyridinylpentanamide has also been shown to have neuroprotective effects, protecting against neuronal damage caused by seizures and other neurological insults.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-propyl-N-3-pyridinylpentanamide for use in scientific research is its high potency and selectivity for GABA aminotransferase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of 2-propyl-N-3-pyridinylpentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-propyl-N-3-pyridinylpentanamide. One area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of addiction, particularly for drugs of abuse such as cocaine and methamphetamine. Another area of interest is the potential use of 2-propyl-N-3-pyridinylpentanamide in the treatment of anxiety disorders, which are characterized by an imbalance between inhibitory and excitatory neurotransmission. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of 2-propyl-N-3-pyridinylpentanamide and its potential use in the treatment of neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-propyl-N-3-pyridinylpentanamide involves the reaction of 3-pyridinecarboxylic acid with 2-propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 5-bromo-1-pentanoyl chloride to form the final product, 2-propyl-N-3-pyridinylpentanamide. The synthesis of 2-propyl-N-3-pyridinylpentanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2-propyl-N-3-pyridinylpentanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Studies have shown that 2-propyl-N-3-pyridinylpentanamide can increase GABA levels in the brain, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This makes it a potential treatment for epilepsy, addiction, and anxiety, all of which are characterized by an imbalance between inhibitory and excitatory neurotransmission.
Propriétés
IUPAC Name |
2-propyl-N-pyridin-3-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-6-11(7-4-2)13(16)15-12-8-5-9-14-10-12/h5,8-11H,3-4,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBHJHDRRLZLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyl-N-(3-pyridyl)valeramide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

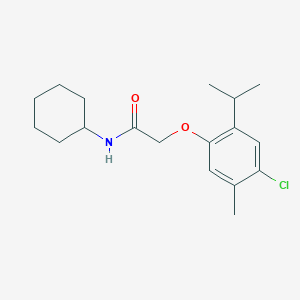
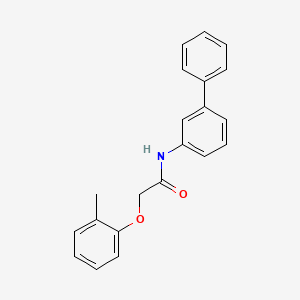
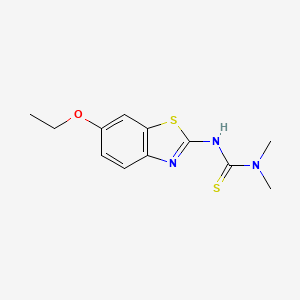

![4-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5761978.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5761985.png)

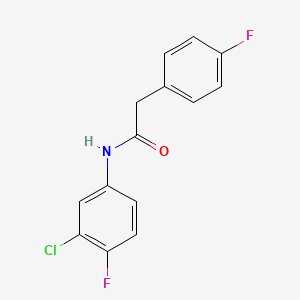
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
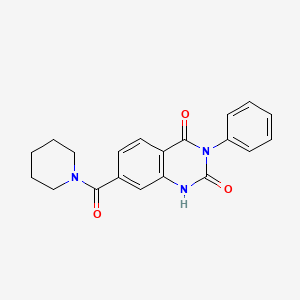
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)